Methyl 2-chloro-5-methylpyrimidine-4-carboxylate
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Overview
Description
Methyl 2-chloro-5-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-methylpyrimidine-4-carboxylate typically involves the chlorination of 5-methylpyrimidine-4-carboxylic acid followed by esterification. One common method includes the reaction of 5-methylpyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation and Reduction: Formation of various oxidized or reduced pyrimidine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Methyl 2-chloro-5-methylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
- 2-Chloro-4-methylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Comparison: Methyl 2-chloro-5-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved yields or selectivity in nucleophilic substitution reactions .
Biological Activity
Methyl 2-chloro-5-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by its pyrimidine ring structure, with a chlorine atom and a methyl group at specific positions. Its chemical formula is C6H6ClN2O2, and it possesses both ester and carboxylic acid functionalities, which contribute to its reactivity and biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Pyrimidines are known for their anti-inflammatory properties. This compound has been implicated in reducing the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
3. Anticancer Potential
Studies have highlighted the anticancer activity of pyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to interfere with cell cycle progression and induce apoptosis has been documented, indicating its potential as a chemotherapeutic agent .
Synthesis
This compound can be synthesized through various methods. A common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with methyl chloroformate under basic conditions. This method allows for the introduction of the carboxylate group while maintaining the integrity of the pyrimidine structure.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it significantly reduced TNF-α production in lipopolysaccharide-stimulated macrophages. This effect was attributed to the compound's ability to inhibit nuclear factor kappa B (NF-κB) signaling pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Similarity Index | Unique Features |
---|---|---|
Methyl 2-chloropyrimidine-4-carboxylate | 0.68 | Lacks methyl group at position 5 |
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 0.70 | Contains an ethyl group instead of a methyl group |
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | 0.68 | Contains amino group and two chlorine substituents |
This table illustrates that while these compounds share structural similarities, their unique functional groups significantly influence their biological activities.
Properties
IUPAC Name |
methyl 2-chloro-5-methylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-7(8)10-5(4)6(11)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWFAGZPKMEWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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